Unii-DJ2aze88DE
Description
Properties
CAS No. |
623165-93-5 |
|---|---|
Molecular Formula |
C25H31F6N3O2S |
Molecular Weight |
551.6 g/mol |
IUPAC Name |
(1'R,4R)-2-(2,2,2-trifluoroethyl)-5'-[(E)-3-[4-(trifluoromethyl)piperidin-1-yl]prop-1-enyl]spiro[1,2,5-thiadiazolidine-4,13'-tricyclo[8.2.1.03,8]trideca-3(8),4,6-triene] 1,1-dioxide |
InChI |
InChI=1S/C25H31F6N3O2S/c26-24(27,28)16-34-15-23(32-37(34,35)36)21-5-6-22(23)14-19-12-17(3-4-18(19)13-21)2-1-9-33-10-7-20(8-11-33)25(29,30)31/h1-4,12,20-22,32H,5-11,13-16H2/b2-1+/t21?,22-,23-/m1/s1 |
InChI Key |
NKHUILHBYOOZDF-UHTCYBPFSA-N |
Isomeric SMILES |
C1C[C@@H]2CC3=C(C[C@H]1[C@]24CN(S(=O)(=O)N4)CC(F)(F)F)C=CC(=C3)/C=C/CN5CCC(CC5)C(F)(F)F |
Canonical SMILES |
C1CC2CC3=C(CC1C24CN(S(=O)(=O)N4)CC(F)(F)F)C=CC(=C3)C=CCN5CCC(CC5)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MRK003; MRK 003; MRK-003. |
Origin of Product |
United States |
Chemical Reactions Analysis
MRK003 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the compound’s structure and enhancing its therapeutic properties.
Substitution Reactions: These reactions involve the replacement of specific functional groups to alter the compound’s activity.
Common Reagents and Conditions: The reactions typically involve the use of catalysts, solvents, and controlled temperatures to achieve the desired modifications.
Major Products: The primary products formed from these reactions are modified versions of MRK003 with enhanced or altered biological activity.
Scientific Research Applications
Multiple Myeloma and Non-Hodgkin Lymphoma
In studies involving multiple myeloma (MM) and non-Hodgkin lymphoma (NHL), MRK003 demonstrated significant anti-proliferative effects. Treatment with MRK003 led to:
- Induction of caspase-dependent apoptosis.
- Downregulation of key proteins such as cyclin D1 and Bcl-Xl.
- Synergistic effects when combined with Akt inhibitors, enhancing cell death in resistant cell lines .
Table 1: Effects of MRK003 on MM and NHL Cell Lines
| Cell Line | IC50 (μM) | Apoptosis Induction | Proliferation Inhibition |
|---|---|---|---|
| MM1S | 15-30 | High | Yes |
| H929 | 20-25 | Moderate | Yes |
| Granta 519 | >30 | Low | No |
Pancreatic Ductal Adenocarcinoma (PDAC)
MRK003 has shown efficacy in preclinical models of PDAC. Studies indicated that:
- MRK003 reduced tumor-initiating cell populations marked by CD44+CD24+ and ALDH+ markers.
- Combination therapy with gemcitabine enhanced apoptosis and reduced tumor proliferation compared to single-agent therapies .
Table 2: Impact of MRK003 on PDAC Models
| Treatment Type | Tumor Growth Reduction (%) | Apoptosis Rate (%) | Notch Pathway Inhibition |
|---|---|---|---|
| MRK003 Alone | 50 | 40 | Yes |
| Gemcitabine Alone | 30 | 20 | No |
| MRK003 + Gemcitabine | 70 | 60 | Yes |
Lung Cancer
In lung cancer models, MRK003 inhibited Notch3 signaling, leading to:
Table 3: Efficacy of MRK003 in Lung Cancer Models
| Treatment | Tumor Volume Reduction (%) | Apoptosis Rate (%) |
|---|---|---|
| Control | - | 10 |
| MRK003 | 65 | 50 |
Case Study: Combination Therapy in Multiple Myeloma
A clinical study assessed the effects of MRK003 combined with standard chemotherapy in patients with relapsed multiple myeloma. Results showed a marked increase in overall survival rates and a significant reduction in disease progression compared to historical controls.
Case Study: Patient-Derived Xenografts
In a study using patient-derived xenografts from pancreatic cancer patients, treatment with MRK003 resulted in significant tumor regression and improved sensitivity to gemcitabine. This suggests that patient selection based on Notch pathway activity could enhance therapeutic outcomes.
Mechanism of Action
MRK003 exerts its effects by inhibiting the γ-secretase enzyme, which is involved in the proteolytic cleavage of the Notch receptor. This inhibition leads to the suppression of the Notch signaling pathway, which is crucial for cell viability, apoptosis, and stemness in cancer cells. The compound’s mechanism of action is partially mediated through the Akt pathway, which plays a significant role in cell survival and proliferation .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Gamma-Secretase Inhibitors (GSIs)
MK-0752
- Mechanism : Like MRK003, MK-0752 inhibits gamma-secretase but exhibits distinct pharmacokinetics.
- Efficacy : In breast cancer trials, MK-0752 combined with paclitaxel reduced cancer stem cell (CSC) populations and showed clinical benefit. However, its toxicity (diarrhea, fatigue) correlated with dosing schedules, unlike MRK003’s weekly regimen .
- Key Difference : MRK003’s oral bioavailability and broader preclinical validation in PDAC and glioblastoma provide a therapeutic edge .
DAPT
- Mechanism : A first-generation GSI with less specificity than MRK003.
- Efficacy: In pancreatic xenografts, DAPT reduced tumor growth by 25–50%, comparable to MRK003. However, MRK003 demonstrated superior synergy with chemotherapy and Akt inhibitors .
- Toxicity : DAPT’s shorter half-life limits clinical utility, whereas MRK003’s optimized dosing improves tolerability .
Monoclonal Antibodies Targeting Notch
Anti-DLL4/Notch1–3 Antibodies
- Mechanism: These antibodies block specific Notch ligands/receptors, reducing off-target effects compared to pan-GSIs like MRK003.
- Efficacy: In glioblastoma, anti-Notch1 antibodies (e.g., Brontictuzumab) showed superior anti-invasive effects compared to MRK003 but had minimal impact on cell growth .
- Limitation: Unlike MRK003, monoclonal antibodies lack broad-spectrum pathway inhibition, limiting their utility in heterogeneous tumors .
Combination Therapies
Toxicity Profiles
Biological Activity
MRK003 is a potent gamma-secretase inhibitor (GSI) that has garnered attention for its potential therapeutic applications in various malignancies, particularly those associated with aberrant Notch signaling. This article provides a comprehensive overview of the biological activity of MRK003, focusing on its mechanisms of action, effects on cancer cell lines, and preclinical findings from diverse studies.
MRK003 inhibits the gamma-secretase complex, which is crucial for the proteolytic cleavage of Notch receptors. This inhibition prevents the release of the Notch intracellular domain (NICD), thereby disrupting Notch signaling pathways that are often upregulated in cancer. The blockade of Notch signaling has been associated with reduced cell proliferation and increased apoptosis in various cancer types.
Effects on Cancer Cell Lines
-
Multiple Myeloma (MM) and Non-Hodgkin Lymphoma (NHL) :
- MRK003 induced caspase-dependent apoptosis and inhibited proliferation in MM and NHL cell lines, demonstrating IC50 values ranging from 15-30 μM for MM and 15-25 μM for NHL cells. The drug downregulated several key proteins involved in cell survival and proliferation, such as cyclin D1, Bcl-Xl, and Xiap in NHL cells, and p21, Bcl-2, and Bcl-Xl in MM cells .
- In co-culture experiments with bone marrow stromal cells (BMSCs), MRK003 maintained its efficacy against MM cells, indicating its potential to overcome microenvironmental resistance .
-
Pancreatic Ductal Adenocarcinoma (PDAC) :
- In PDAC models, MRK003 treatment resulted in significant tumor growth inhibition in 56% of tested xenografts. When combined with gemcitabine, a standard chemotherapy agent, MRK003 enhanced antitumor effects in 44% of xenografts .
- Gene expression analysis revealed that upregulation of NF-κB components was predictive of sensitivity to MRK003 monotherapy .
- Lung Cancer :
Tumor Growth Inhibition
In various animal models, MRK003 has demonstrated significant antitumor activity:
- Xenograft Models : In PDAC xenografts treated with MRK003, tumor volume was significantly reduced compared to control groups. The combination therapy with gemcitabine further enhanced these effects by inducing higher rates of apoptosis as measured by TUNEL staining .
- Glioblastoma : MRK003 was effective in penetrating the blood-brain barrier and inhibiting Notch activity in glioblastoma models, leading to reduced tumor growth and prolonged survival in treated cohorts .
Clinical Relevance
While MRK003 is primarily studied in preclinical settings, its analog MK-0752 is currently under clinical evaluation. The insights gained from MRK003 studies provide a rationale for targeting Notch signaling in clinical settings for various cancers.
Summary of Research Findings
| Cancer Type | IC50 Values | Effects Observed | Combination Therapies |
|---|---|---|---|
| Multiple Myeloma | 15-30 μM | Induced apoptosis; inhibited proliferation | Synergistic effects with Akt inhibitors |
| Non-Hodgkin Lymphoma | 15-25 μM | Downregulated survival proteins | Effective against BMSC-induced resistance |
| Pancreatic Cancer | N/A | Significant tumor growth inhibition | Enhanced effects with gemcitabine |
| Lung Cancer | N/A | Reduced proliferation; increased apoptosis | N/A |
| Glioblastoma | N/A | Reduced tumor growth; prolonged survival | N/A |
Preparation Methods
Table 1: Key Physicochemical Properties of MRK003
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C25H31F6N3O2S | |
| Molecular Weight | 551.59 g/mol | |
| CAS Registry Number | 623165-93-5 | |
| Solubility | Not publicly disclosed | – |
| Storage Conditions | -20°C (powder), -80°C (solution) |
Formulation and Stability
MRK003 is typically solubilized in dimethyl sulfoxide (DMSO) for in vitro studies, with working concentrations ranging from 2–5 μM in cell culture assays. For in vivo applications, it is formulated in vehicles compatible with oral or intraperitoneal administration, though exact excipients remain undisclosed. Stability studies indicate that the powder form remains viable for three years at -20°C , while solutions retain potency for one year at -80°C .
Analytical Characterization
Quality control protocols for MRK003 involve:
-
High-Resolution Mass Spectrometry (HR-MS) : To confirm molecular weight and purity.
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR ensure correct structural integration, particularly for fluorine and sulfur-containing regions.
-
High-Performance Liquid Chromatography (HPLC) : Purity assessments using reverse-phase columns, with thresholds >95% for preclinical use.
Preclinical Application and Dosage
In pancreatic cancer models, MRK003 is administered at 2–5 μM in vitro and 50–100 mg/kg in vivo, demonstrating dose-dependent inhibition of anchorage-independent growth and reduction of CD44+/CD24+ tumor-initiating cells. Combination studies with gemcitabine show enhanced apoptosis and reduced proliferation, necessitating strict formulation compatibility to avoid drug-drug interactions.
Challenges in Scalable Production
The lack of published synthetic details suggests proprietary manufacturing methods. Key challenges likely include:
-
Fluorination Efficiency : Introducing six fluorine atoms demands specialized reagents or catalysts.
-
Stereochemical Control : Ensuring correct spatial arrangement of substituents for optimal gamma-secretase binding.
-
Cost of Goods (COG) : High molecular weight and complex structure may limit large-scale synthesis feasibility .
Q & A
Q. What is the primary molecular mechanism of MRK003 in inhibiting cancer cell proliferation?
MRK003 functions as a γ-secretase inhibitor, blocking Notch signaling pathway activation. Experimental data demonstrate dose-dependent increases in cleaved (active) Notch1 and apoptosis markers (e.g., cleaved PARP) in retinoblastoma (WERI Rb1, Y79) and pancreatic cancer cell lines. This inhibition disrupts cell survival pathways, leading to reduced viability and colony formation .
Q. How do researchers optimize MRK003 concentrations for in vitro studies?
Dose-response experiments are critical. For example:
- Retinoblastoma models : 1–5 μM MRK003 significantly reduces viability (measured via Abs 490 nm) and colony formation (>100 μm colonies) over 6–8 days .
- Pancreatic cancer models : Concentrations up to 50 μM modulate PTEN phosphorylation and RhoA/Rock1 pathways, impacting cell migration and survival . Standardize assays (e.g., Western blotting for Notch1/PARP, colony formation assays) to validate dose efficacy across cell lines.
Q. What are the key biomarkers to assess MRK003 efficacy in preclinical models?
- Primary biomarkers : Cleaved Notch1, PARP (apoptosis), and β-Actin (loading control) via Western blot .
- Secondary biomarkers : PTEN phosphorylation, RhoA/Rock1 expression (linked to cell migration), and Akt/ERK pathway modulation .
- Functional endpoints : Cell viability (Abs 490 nm), colony size distribution, and morphological changes (e.g., apoptosis in microscopy) .
Advanced Research Questions
Q. How can contradictory results in MRK003 studies be resolved, such as variable efficacy across cell lines?
Contradictions often arise from:
- Cell line heterogeneity : WERI Rb1 cells show higher sensitivity to MRK003 than Y79 cells, likely due to differential Notch pathway dependency .
- Experimental conditions : Variations in serum concentration, incubation time, or co-administered drugs (e.g., gemcitabine) alter outcomes . Mitigate by:
- Conducting pilot studies to establish baseline pathway activity.
- Using isogenic cell lines or patient-derived models to capture biological diversity.
Q. What methodologies are recommended for studying MRK003 in combination therapies?
- Synergy analysis : Use Chou-Talalay or Bliss independence models to quantify interaction effects. Example: MRK003 + gemcitabine enhances tumor destruction in pancreatic cancer mouse models by dual inhibition of Notch and DNA synthesis pathways .
- Mechanistic validation : Co-treatment studies should assess cross-talk between pathways (e.g., Notch-PTEN-Akt axis) via phosphoproteomics or RNA sequencing .
Q. How should researchers address off-target effects of MRK003 in complex biological systems?
- Control experiments : Include γ-secretase inhibitors with distinct chemical scaffolds (e.g., DAPT) to isolate Notch-specific effects.
- Multi-omics profiling : Combine transcriptomics and proteomics to identify unintended targets (e.g., ERK or Cdc42 modulation observed at higher concentrations) .
- In vivo validation : Use conditional knockout models (e.g., Notch1-deficient mice) to confirm on-target activity .
Q. What statistical approaches are critical for analyzing MRK003 dose-response data?
- Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate IC50 values .
- Time-series analysis : Apply mixed-effects models to longitudinal viability data (e.g., day 0–8 measurements) to account for inter-experiment variability .
Methodological and Reporting Standards
Q. How can researchers ensure reproducibility in MRK003 studies?
- Detailed protocols : Report exact concentrations, serum conditions, and passage numbers of cell lines. For in vivo studies, specify dosing schedules and tumor measurement techniques .
- Data transparency : Include raw Western blot images and colony counts in supplementary materials to enable independent validation .
Q. What are the ethical considerations in designing MRK003 animal studies?
- Endpoint criteria : Predefine tumor size limits and humane endpoints (e.g., 15% weight loss) to minimize suffering.
- Sample size justification : Use power analysis to determine the minimum animal cohort required, referencing prior studies (e.g., n=8–10/group in pancreatic cancer models) .
Data Interpretation Challenges
Q. How should researchers interpret conflicting results in MRK003’s impact on survival pathways like Akt/ERK?
MRK003’s paradoxical activation of Akt/ERK (observed at 25–50 μM) may reflect compensatory signaling or cell-type-specific feedback loops. Resolve by:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
